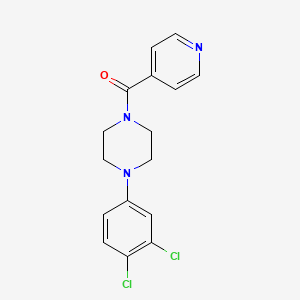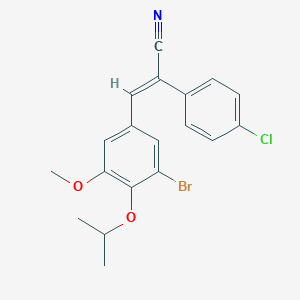![molecular formula C13H10BrNO5 B4627643 methyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate](/img/structure/B4627643.png)
methyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of furan derivatives, including compounds similar to methyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate, often involves reactions such as the acylation of furan compounds with acryloyl chlorides or other acylating agents. For instance, 3-(Furyl)-3-(diethoxyphosphoryl)acrylates have been synthesized by reacting furoyl phosphonates with ethoxycarbonylmethylenetriphenylphosphorane, indicating a method that could potentially be adapted for the synthesis of our compound of interest (Pevzner, 2016).
Molecular Structure Analysis
The structure of furan derivatives is crucial in determining their reactivity and properties. Structural analysis of these compounds, such as X-ray diffraction studies, provides insight into their molecular geometry, which is essential for understanding their chemical behavior. An example is the study of a substituted 2-furylethylene derivative, where the molecular structure was determined through crystallographic methods, revealing the planarity and alignment of the molecules in stacks (Lokaj et al., 1989).
Chemical Reactions and Properties
Furan derivatives undergo various chemical reactions, including cycloadditions, acylations, and substitutions. The reactivity towards different reagents can lead to a wide range of products, illustrating the versatility of these compounds in synthetic chemistry. For example, the reaction of chloromethyl derivatives of ethyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates with sodium azide and potassium thiocyanate showcases the diverse chemical transformations possible with furan derivatives (Pevzner & Ponyaev, 2017).
Applications De Recherche Scientifique
Synthesis and Reactivity
Synthesis Techniques
The synthesis of furyl-acrylate derivatives, such as those related to methyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate, often involves complex reactions. For example, a study by Pevzner (2016) describes the synthesis of 3-(furyl)-3-(diethoxyphosphoryl)acrylates through the reaction of furoyl phosphonates with ethoxycarbonylmethylenetriphenylphosphorane, highlighting the regioselective nature of these reactions (Pevzner, 2016).
Reactivity and Transformations
The reactivity of furan-acrylate derivatives towards nitromethane, catalyzed by potassium fluoride, was studied, revealing a regioselective addition forming specific propanoic acids. This exemplifies the chemical versatility of these compounds and their potential for generating a wide array of derivatives with varied functionalities (Pevzner, 2016).
Potential Applications
Organic Synthesis
These compounds serve as crucial intermediates in the synthesis of more complex organic molecules. Kuticheva et al. (2015) synthesized alkyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate and 3-[5-(1,2,3-thiadiazol-4-yl)fur-2-yl]acrylate, demonstrating their utility in creating heterocyclic compounds with potential applications in drug development and material science (Kuticheva et al., 2015).
Propriétés
IUPAC Name |
methyl (Z)-2-[(5-bromofuran-2-carbonyl)amino]-3-(furan-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO5/c1-18-13(17)9(7-8-3-2-6-19-8)15-12(16)10-4-5-11(14)20-10/h2-7H,1H3,(H,15,16)/b9-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCRQMKFQJIVOA-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4627569.png)
![4-{[4-(4-bromo-2-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4627576.png)
![4-nitro-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]benzamide](/img/structure/B4627580.png)
![diethyl 5-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4627585.png)

![N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4627591.png)
![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4627595.png)

![methyl 4-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4627603.png)
![methyl {4,8-dimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4627618.png)

![3-[(2-chlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole](/img/structure/B4627642.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4627653.png)